molecular formula C9H13NO B14447947 2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde CAS No. 74328-28-2

2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde

Katalognummer: B14447947
CAS-Nummer: 74328-28-2
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: OXOMAIZLVQCDNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde is an organic compound characterized by a cyclopentene ring with an isopropylideneamino group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde typically involves the reaction of cyclopent-1-ene-1-carbaldehyde with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the aldehyde and the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carboxylic acid

    Reduction: 2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-methanol

    Substitution: Depending on the nucleophile, various substituted imines or amines

Wissenschaftliche Forschungsanwendungen

2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopent-1-ene-1-carbaldehyde: Lacks the isopropylideneamino group, making it less reactive in certain chemical reactions.

    2-[(Propan-2-ylidene)amino]cyclohex-1-ene-1-carbaldehyde: Similar structure but with a cyclohexene ring, which may affect its reactivity and biological activity.

Uniqueness

2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde is unique due to the presence of both an imine and an aldehyde group on a cyclopentene ring

Eigenschaften

CAS-Nummer

74328-28-2

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

2-(propan-2-ylideneamino)cyclopentene-1-carbaldehyde

InChI

InChI=1S/C9H13NO/c1-7(2)10-9-5-3-4-8(9)6-11/h6H,3-5H2,1-2H3

InChI-Schlüssel

OXOMAIZLVQCDNF-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=C(CCC1)C=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.